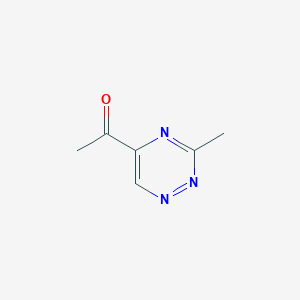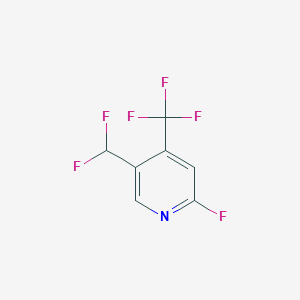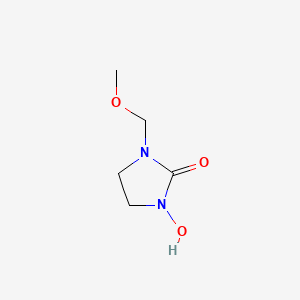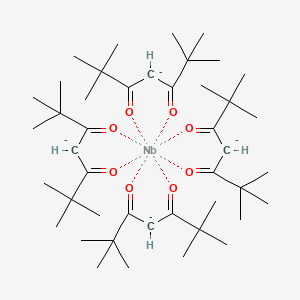
Niobium;2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of niobium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of niobium pentachloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation. The product is then purified by recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Niobium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium complexes.
Reduction: It can be reduced to form lower oxidation state niobium complexes.
Substitution: The ligands can be substituted with other ligands to form different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various niobium complexes with different ligands and oxidation states. These products have diverse applications in catalysis and materials science .
Scientific Research Applications
Niobium;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other niobium complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of niobium;2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with various metal ions. The β-diketonate structure allows for easy coordination with metal ions, facilitating the formation of stable chelates. These chelates can then participate in various chemical reactions, acting as catalysts or intermediates .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV): Similar in structure and used as a precursor in MOCVD processes.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II): Used in the production of high-temperature superconductors.
Uniqueness
Niobium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination properties and stability. Its ability to form stable complexes with niobium makes it particularly useful in catalysis and materials science. Additionally, its volatility and stability under various conditions make it an ideal precursor for thin film deposition techniques .
Properties
Molecular Formula |
C44H76NbO8-4 |
|---|---|
Molecular Weight |
826.0 g/mol |
IUPAC Name |
niobium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/4C11H19O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H,1-6H3;/q4*-1; |
InChI Key |
NWLFSVMRCPBMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


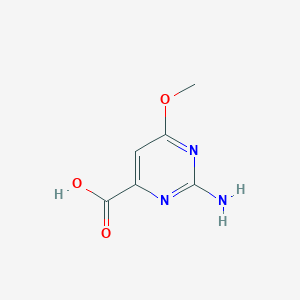
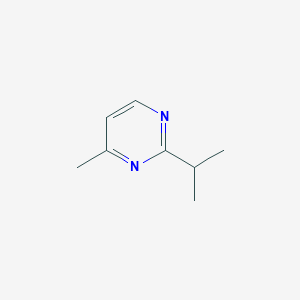
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
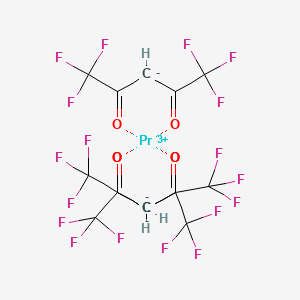
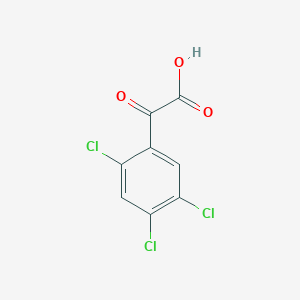

![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)


![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
